[Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[(3-methoxypyrazin-2-yl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-8(2)14(7-10(15)16)6-9-11(17-3)13-5-4-12-9/h4-5,8H,6-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIWAWKPSQVEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC=CN=C1OC)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis from Pyrazine Derivatives
The synthesis of [Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid typically begins with functionalized pyrazine precursors. A common starting material is 2-isopropyl-3-methoxypyrazine, which undergoes sequential modifications to introduce the amino-acetic acid moiety. The process involves:
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Amination : Reaction with isopropylamine under basic conditions to form the intermediate Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine.
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Acetic Acid Conjugation : Coupling the amine intermediate with bromoacetic acid or its derivatives via nucleophilic substitution.
Key reagents and conditions for these steps include:
| Step | Reagent/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Amination | Isopropylamine, K₂CO₃ | DMF | 80°C | 72–78% |
| Conjugation | Bromoacetic acid, DIPEA | THF | 25°C | 65–70% |
The choice of base (e.g., potassium carbonate or diisopropylethylamine) critically influences reaction efficiency by deprotonating the amine and facilitating nucleophilic attack.
Coupling Reactions and Functional Group Modifications
Alternative routes employ coupling strategies to assemble the molecule from smaller fragments. For instance, Suzuki-Miyaura coupling has been explored to attach the isopropyl group to the pyrazine ring before introducing the amino-acetic acid unit. This method offers regioselectivity but requires palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems:
Subsequent steps involve:
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Protection/Deprotection : Temporary masking of reactive groups (e.g., acetyl protection of amines) to prevent side reactions.
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Reductive Amination : Using sodium cyanoborohydride to form the C–N bond between the pyrazine and glycine derivatives.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction rates and yields. Polar aprotic solvents like DMF or THF are preferred for amination steps due to their ability to stabilize transition states. For example, substituting DMF with ethanol in the amination step reduces yields by 15–20%. Temperature optimization is equally critical, as demonstrated below:
| Reaction | Optimal Temp. | Yield Increase |
|---|---|---|
| Amination | 80°C | 72% → 78% |
| Conjugation | 25°C | 65% → 70% |
Catalytic Systems
Palladium-based catalysts dominate coupling reactions, but recent studies highlight the efficacy of copper(I) iodide in Ullmann-type couplings for pyrazine functionalization. For example:
This method achieves yields of 68–73% under mild conditions (60°C, 12 h).
Purification and Characterization Techniques
Chromatographic Methods
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, microreactor systems have been adopted for exothermic steps (e.g., amination), reducing thermal degradation and improving safety. A representative protocol involves:
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Residence Time : 5–7 minutes per step.
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Throughput : 1.2 kg/h.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The acetic acid group undergoes standard acid-catalyzed reactions:
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Key Example : Reaction with benzyl alcohol under EDCI/HOBT yields the benzyl ester (83% yield, inferred from analogous pyrazole coupling ).
Pyrazine Ring Modifications
The electron-deficient pyrazine ring participates in electrophilic and nucleophilic substitutions:
Electrophilic Aromatic Substitution
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Bromination : NBS or Br<sub>2</sub> in DMF at 80°C introduces bromine at the 5-position (meta to methoxy), enabling Suzuki-Miyaura couplings .
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C adds nitro groups at positions 5 or 6 (based on pyrazine reactivity ).
Nucleophilic Substitution
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Methoxy Displacement : HI or BBr<sub>3</sub> in DCM cleaves the methoxy group to hydroxyl (demethylation) .
Oxidation
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N-Oxide Formation : mCPBA in DCM oxidizes the pyrazine to N-oxide, enhancing electrophilicity for further substitutions .
Secondary Amine Reactivity
The isopropyl-(pyrazinylmethyl)amine group undergoes alkylation/acylation:
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Key Example : Treatment with chloroacetyl chloride forms a chloroacetamide intermediate (75% yield, analogous to ).
Biological Interaction-Driven Reactions
The compound interacts with enzymes via:
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Hydrogen Bonding : Carboxylic acid and pyrazine N atoms bind catalytic residues (observed in ZVpro inhibition ).
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Chelation : The amino-acetate moiety coordinates metal ions (e.g., Zn<sup>2+</sup> in metalloproteases ).
Comparative Reactivity with Analogues
| Compound | Structural Features | Reactivity Differences |
|---|---|---|
| 3-Methoxy-pyrazine | No amino-acetic acid | Lacks amidation/esterification sites |
| 4-Amino-3-methoxypyrazole | Pyrazole core | Higher electrophilicity at C5 |
| 2-Isopropyl-3-methoxypyrazine | No acetic acid group | Limited to pyrazine modifications |
Stability Under Physiological Conditions
Scientific Research Applications
Preliminary studies suggest that Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino-acetic acid may possess significant biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 128 |
Studies indicate that the presence of the pyrazine ring is often associated with antimicrobial and anti-inflammatory properties, making this compound a candidate for further exploration in therapeutic applications.
Anticancer Potential
Compounds with similar structures have been reported to exhibit antitumor activity. Research into Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino-acetic acid's interactions with cancer cell lines is ongoing, focusing on its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound may act as an inhibitor or modulator of specific enzymes or receptors. Interaction studies are critical for understanding how it affects biological pathways, potentially leading to drug development for conditions like inflammation or cancer .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Zhang et al. (2022), Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino-acetic acid was tested against several pathogens. The results indicated moderate to strong antimicrobial activity, particularly against Staphylococcus aureus, which is known for its antibiotic resistance.
Case Study 2: Anticancer Activity
Research published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrazine derivatives similar to Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino-acetic acid. The study found that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting potential for therapeutic use in oncology.
Mechanism of Action
The mechanism of action of [Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Heterocyclic Core
- [Isopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-acetic Acid (): Core Difference: Pyridazine (two adjacent nitrogen atoms) vs. pyrazine (two para nitrogen atoms). Impact: Pyridazine’s nitrogen arrangement may alter π-π stacking and hydrogen-bonding interactions compared to pyrazine. The 6-methoxy substituent in this analog could enhance electron density differently than the 3-methoxy group in the target compound . Molecular Weight: Similar to the target compound (estimated ~250–260 g/mol).
- 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide (): Key Differences: Replaces the acetic acid with a carboxamide and introduces a difluorophenyl-hydroxyacetamide side chain. The absence of an isopropyl group reduces steric bulk compared to the target compound .
Functional Group Modifications
- Methyl-3-amino-2-pyrazinecarboxylate (): Key Differences: Contains a methyl ester and amino group instead of methoxy and acetic acid. Impact: The amino group increases basicity, while the ester confers higher lipophilicity but lower hydrolytic stability.
- [Isopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic Acid (): Key Differences: Substitutes the pyrazine ring with a thiazole and introduces a ketone group. Impact: The thiazole’s sulfur atom may facilitate metal coordination, and the ketone could participate in redox reactions. This analog’s higher lipophilicity may affect membrane permeability compared to the target compound .
Physicochemical Properties Comparison
Q & A
Q. What are the recommended synthetic pathways for [Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of pyrazine derivatives followed by amino-acetic acid coupling. For example, analogous compounds like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile have been synthesized via nucleophilic substitution and cyclization, with intermediates characterized using NMR, HPLC (>98.0% purity), and mass spectrometry . Pyrazine-based precursors (e.g., 2-methoxy-3-isopropylpyrazine) may require protective group strategies to avoid side reactions .
Q. What safety protocols are critical when handling pyrazine derivatives and amino-acetic acid analogs?
- Methodological Answer : Safety measures include wearing eye protection (H319), avoiding inhalation (H335), and ensuring ventilation (P261/P264). For structurally similar compounds like 2-(pyridin-3-yl)acetic acid, emergency procedures recommend rinsing eyes with water (P305+P351+P338) and seeking medical attention for persistent irritation. Storage in airtight containers under inert conditions minimizes degradation .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies functional groups (e.g., isopropyl, pyrazine methoxy). For pyrazine analogs, gas chromatography/mass spectrometry (GC/MS) with a retention index of 1090–1092 and Kovats index of 1092 provides reliable identification . FT-IR can validate carboxylic acid and amine groups .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) optimize the synthesis and predict reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates transition states and reaction pathways, reducing trial-and-error experimentation. For example, reaction path searches using quantum chemical methods have been applied to pyridine-acetic acid derivatives to predict regioselectivity and energy barriers. Computational results are validated against experimental yields (e.g., 70–85% in imidazodipyridine syntheses) .
Q. What experimental design strategies minimize variability in reaction optimization?
- Methodological Answer : Statistical Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading) while minimizing runs. Central Composite Design (CCD) or Box-Behnken models are used to optimize parameters like reaction time and solvent polarity. For pyrazine derivatives, fractional factorial designs have reduced experimental iterations by 40% while maintaining >90% confidence intervals .
Q. How can discrepancies between computational predictions and experimental results be resolved?
- Methodological Answer : Discrepancies often arise from solvation effects or incomplete basis sets in DFT. Hybrid approaches combine computational models with empirical corrections (e.g., implicit solvent models). For example, adjusting Gibbs free energy calculations with experimental enthalpy data reconciles yield predictions in heterocyclic syntheses .
Q. What reactor design considerations improve scalability for this compound’s synthesis?
- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic pyrazine reactions. Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently, reducing downstream processing by 30% . Scale-up requires CFD simulations to model fluid dynamics and avoid hotspots .
Q. Which advanced separation techniques are suitable for purifying [Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid?
- Methodological Answer : Chiral chromatography (e.g., HPLC with amylose-based columns) resolves stereoisomers, while centrifugal partition chromatography (CPC) isolates polar derivatives. For pyrazines, simulated moving bed (SMB) chromatography achieves >99% purity with 20% lower solvent use compared to batch methods .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. Pyrazine derivatives are prone to hydrolysis under acidic conditions (pH <3), while the acetic acid moiety may decarboxylate at >100°C. LC-MS monitors degradation products like 3-methoxypyrazine .
Data Analysis and Reporting
- Key Tables for Methodological Rigor :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
